Fmoc-N-Me-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-NmeAla is a valuable building block for the chemical synthesis of peptides using Fmoc/tert-butyl solid-phase peptide synthesis (SPPS). The Fmoc group allows for the controlled addition of amino acids to a growing peptide chain, while the N-methyl functionality can introduce specific features into the final peptide.

Studies of Protein-Protein Interactions:

N-methylation of amino acids can affect protein conformation and stability. Fmoc-NmeAla can be incorporated into peptides to investigate the role of methylation in protein-protein interactions []. This helps researchers understand how proteins bind to each other and how these interactions influence cellular processes.

Development of Peptide-Based Therapeutics:

The unique properties of Fmoc-NmeAla can be exploited to design novel peptide-based drugs. N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications []. Researchers are exploring the use of Fmoc-NmeAla in the development of new drugs for various diseases.

Investigation of Enzyme Function:

Fmoc-NmeAla can be used as a substrate or inhibitor for enzymes to study their activity and specificity. By incorporating N-methyl groups into specific positions, researchers can probe the enzyme's binding pocket and understand how it interacts with substrates []. This knowledge is crucial for designing new drugs that target specific enzymes.

Studies of Protein Folding and Aggregation:

N-methylation can influence the way proteins fold and interact with each other. Fmoc-NmeAla can be used to study how this modification affects protein aggregation, which is associated with several neurodegenerative diseases [].

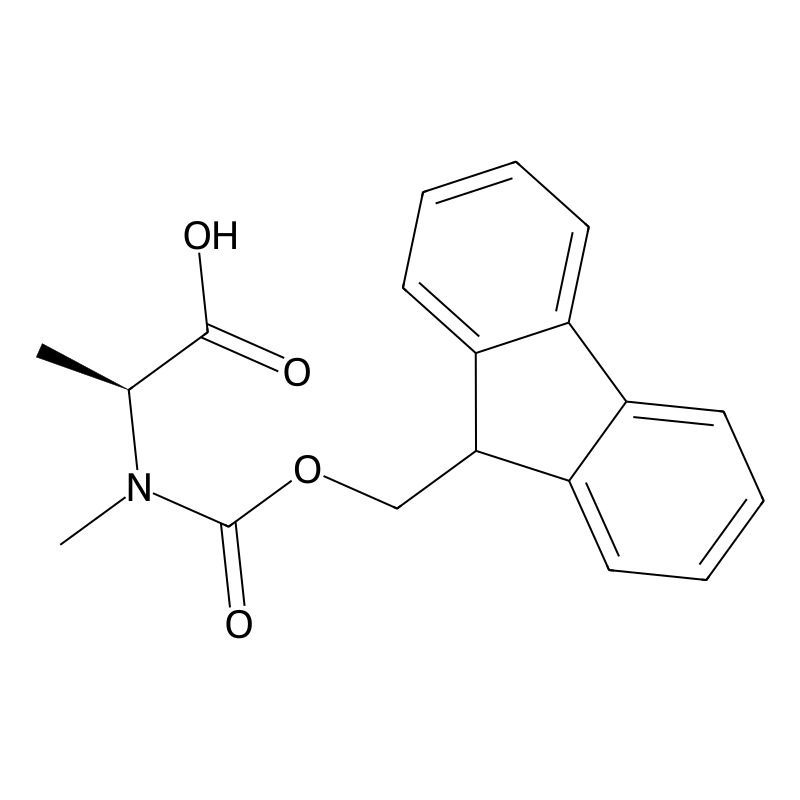

Fmoc-N-Methyl-Alanine-Hydroxyl (Fmoc-N-Me-Ala-OH) is a derivative of alanine, specifically featuring a methyl group on the nitrogen atom and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol. It is commonly used in peptide synthesis due to its ability to provide stability and protect the amino group during reactions, facilitating the formation of peptide bonds while preventing unwanted side reactions .

While specific biological activities of Fmoc-N-Methyl-Alanine-Hydroxyl have not been extensively documented, compounds with similar structures often exhibit significant biological relevance. For instance, derivatives of alanine are known to play roles in protein synthesis and metabolic pathways. Furthermore, N-methylated amino acids can influence the conformational properties of peptides, potentially affecting their biological functions .

The synthesis of Fmoc-N-Methyl-Alanine-Hydroxyl can be achieved through several methods:

- Direct Methylation: Alanine can be methylated using methyl iodide under basic conditions to produce N-methyl-alanine, followed by the introduction of the Fmoc group.

- Fmoc Protection: The Fmoc group can be introduced via reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base, protecting the amino group.

- Coupling Reactions: The final product can be obtained by coupling N-methyl-alanine with the Fmoc group using standard peptide coupling techniques .

Fmoc-N-Methyl-Alanine-Hydroxyl is primarily utilized in:

- Peptide Synthesis: As an intermediate in the production of peptides for research and pharmaceutical applications.

- Drug Development: Its derivatives may serve as potential drug candidates due to their structural properties.

- Biotechnology: Used in studies focusing on protein interactions and modifications .

Interaction studies involving Fmoc-N-Methyl-Alanine-Hydroxyl often focus on its role in peptide conformation and binding affinity with various receptors or enzymes. These studies may utilize techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to elucidate binding characteristics and conformational changes upon ligand binding .

Several compounds share structural similarities with Fmoc-N-Methyl-Alanine-Hydroxyl. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Fmoc-N-Methyl-Leucine | 103478-62-2 | 0.93 | Used in peptide synthesis; larger side chain |

| Fmoc-N-Methyl-D-Alanine | 84000-07-7 | 1.00 | D-enantiomer variant; different stereochemistry |

| Fmoc-N-Methyl-Glycine | 688634 | 0.93 | Smaller side chain; simpler structure |

| Fmoc-N-Methyl-Valine | 1362858-88-5 | 0.93 | Branched-chain amino acid; used in similar applications |

| Fmoc-N-Methyl-Phenylalanine | 1217482-47-7 | 0.93 | Aromatic side chain; affects peptide interactions |

These compounds highlight the versatility of N-methylated amino acids in various biochemical applications while emphasizing how slight variations in structure can lead to significant differences in function and application .

Fmoc-N-Me-Ala-OH is chemically designated as (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl(methyl)amino]propanoic acid (CAS 84000-07-7). Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol. The structure comprises:

- A fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group.

- A methyl group covalently bonded to the nitrogen, imparting steric bulk and altering hydrogen-bonding capabilities.

- An L-alanine backbone, maintaining chirality at the α-carbon (specific rotation [α]²⁰/D −18.5±1°, c = 1% in DMF).

The compound’s stereochemistry is critical for biological activity, with enantiomeric purity exceeding 99.5% (≤0.5% D-enantiomer).

| Property | Value | Source |

|---|---|---|

| Purity (HPLC) | ≥97.0% (sum of enantiomers) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 514.9 ± 29.0°C (760 mmHg) | |

| LogP | 4.03 |

Historical Development of N-Methylated Amino Acid Derivatives

N-Methylated amino acids have evolved as key components in nonribosomal peptides (NRPs), which exhibit diverse biological activities, including antimicrobial and anticancer properties. The development of Fmoc-N-Me-Ala-OH traces back to advancements in synthetic methodologies:

Early Synthetic Routes:

Modern Innovations:

- Biotechnological approaches: Fermentative production using engineered Corynebacterium glutamicum strains expressing N-methyl-L-amino acid dehydrogenase (NMAADH), achieving titers up to 31.7 g/L.

- Fmoc compatibility: Synthesis of N-methyl amino acids as Fmoc-protected derivatives via dimethyl sulfate-mediated methylation and lithium iodide-mediated saponification, ensuring compatibility with solid-phase peptide synthesis (SPPS).

Role in Modern Peptide Synthesis Methodologies

Fmoc-N-Me-Ala-OH is integral to solid-phase peptide synthesis (SPPS) and related methodologies, addressing challenges such as:

- Coupling efficiency: N-Methylation reduces amine nucleophilicity, requiring optimized coupling reagents (e.g., HATU, BOP-Cl) and additives (e.g., HOPO methyl ester).

- Stability: Conformational rigidity from N-methylation enhances protease resistance and bioavailability.

Key Applications and Challenges

The fluorenylmethoxycarbonyl protecting group represents a cornerstone in modern amino acid protection strategies, particularly for its base-labile nature and compatibility with solid-phase synthesis protocols [5]. The fluorenylmethoxycarbonyl protection mechanism proceeds through a well-characterized two-step process involving initial deprotonation at the 9-position of the fluorene ring system, followed by beta-elimination to generate dibenzofulvene intermediates [5] [13].

The protection reaction typically employs fluorenylmethoxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the activating reagent, with the latter offering superior handling characteristics and reduced side reactions [5]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, forming a stable carbamate linkage that withstands acidic conditions while remaining susceptible to mild base treatment [5] [11].

Optimization studies have demonstrated that reaction conditions significantly influence protection efficiency and product purity [10] [11]. Temperature control emerges as a critical parameter, with reactions conducted at 0°C showing improved selectivity compared to room temperature conditions [11]. Solvent selection also plays a crucial role, with dichloromethane and tetrahydrofuran providing optimal results for different substrate classes [11].

The deprotection mechanism involves base-catalyzed elimination, where piperidine serves as the most commonly employed reagent [10] [39]. The reaction proceeds through formation of a dibenzofulvene intermediate, which is immediately trapped by the base to prevent unwanted side reactions [10] [39]. Recent investigations have explored alternative deprotection reagents, including 4-methylpiperidine and piperazine, which offer comparable efficiency while addressing regulatory concerns associated with piperidine use [39].

| Deprotection Reagent | Efficiency (%) | Reaction Time (min) | Advantages |

|---|---|---|---|

| Piperidine | 95-98 | 3-10 | Standard protocol, high efficiency [39] |

| 4-Methylpiperidine | 93-96 | 5-12 | Reduced regulatory restrictions [39] |

| Piperazine | 90-94 | 8-15 | Lower toxicity profile [39] |

Kinetic studies reveal that deprotection efficiency correlates strongly with amino acid hydrophobicity and steric hindrance [39]. Arginine residues require extended deprotection times (minimum 10 minutes) compared to leucine, which achieves 80% efficiency within 3 minutes [39]. These findings emphasize the importance of sequence-specific optimization in peptide synthesis protocols [39].

N-Methylation Techniques for α-Amino Acids

N-methylation of α-amino acids represents a critical transformation for accessing Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH, with several methodologies offering distinct advantages depending on reaction conditions and substrate requirements [1] [4]. The most established approach involves oxazolidinone formation followed by Lewis acid-catalyzed reductive opening, providing high yields with excellent stereochemical retention [1] [4].

The oxazolidinone methodology begins with conversion of Fluorenylmethoxycarbonyl-alanine to the corresponding 5-oxazolidinone intermediate through cyclization reactions [1] [14]. Subsequent methylation occurs via alkylation at the nitrogen center, followed by reductive ring opening using triethylsilane in the presence of Lewis acid catalysts [1] [4]. This approach consistently delivers yields exceeding 85% with minimal racemization [1].

Alternative N-methylation strategies include the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid for methylation [28]. This method offers excellent chemoselectivity and proceeds without racemization under standard conditions [28]. The reaction mechanism involves imine formation followed by hydride reduction, resulting in clean N-methylation with tertiary amine formation as the limiting factor [28].

The Mitsunobu reaction provides another viable route for N-methylation, particularly when combined with appropriate nitrogen nucleophiles [26] [27]. This approach proceeds with inversion of stereochemistry at the electrophilic center, requiring careful consideration of substrate configuration [26]. The reaction typically employs triphenylphosphine and diethyl azodicarboxylate, generating reactive intermediates that facilitate N-alkylation [26] [27].

Recent developments in N-methylation include photocatalytic approaches using silver-titanium dioxide systems [25]. These methods demonstrate excellent stereochemical retention, with chiral gas chromatography-mass spectrometry analysis confirming preservation of α-carbon configuration [25]. The photocatalytic protocol operates under mild conditions, utilizing methanol as the methylating agent and ultraviolet light-emitting diodes for activation [25].

| Methylation Method | Yield (%) | Stereochemical Retention | Reaction Conditions |

|---|---|---|---|

| Oxazolidinone Route | 85-92 | >98% | Lewis acid, triethylsilane [1] |

| Eschweiler-Clarke | 75-85 | >99% | Formaldehyde, formic acid [28] |

| Mitsunobu Reaction | 70-80 | Inversion | Triphenylphosphine, diethyl azodicarboxylate [26] |

| Photocatalytic | 80-88 | >97% | Silver-titanium dioxide, ultraviolet irradiation [25] |

Solid-phase N-methylation protocols have emerged as attractive alternatives, utilizing 2-chlorotrityl chloride resin as a temporary protecting group [3]. This approach enables on-resin methylation using 2-nitrobenzenesulfonyl chloride followed by base-mediated alkylation with dimethyl sulfate or methyl iodide [3]. The protocol demonstrates excellent reproducibility and facilitates purification through simple filtration and washing procedures [3].

Mechanistic investigations reveal that N-methylation stereochemistry depends critically on reaction pathway and substrate structure [24]. Retention of configuration typically occurs through double-inversion mechanisms, where initial nucleophilic displacement is followed by a second inversion event [24]. This understanding guides reaction design and optimization for specific synthetic targets [24].

Solid-Phase Peptide Synthesis Integration

Integration of Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH into solid-phase peptide synthesis protocols requires careful consideration of coupling efficiency, reaction kinetics, and side reaction minimization [7] [22]. N-methylated amino acids present unique challenges due to reduced nucleophilicity and increased steric hindrance compared to standard α-amino acids [18] [37].

Coupling reagent selection proves crucial for efficient incorporation of N-methylated residues [40]. Standard reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate generate 1-hydroxybenzotriazole esters, which demonstrate adequate reactivity for most applications [40]. However, more reactive coupling systems employing 1-hydroxy-7-azabenzotriazole or 6-chloro-1-hydroxybenzotriazole provide superior results for sterically hindered substrates [40].

Advanced coupling protocols utilize uronium-based reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [40]. These reagents generate highly reactive active esters that facilitate coupling even with challenging N-methylated substrates [40]. The enhanced reactivity stems from the lower pKa values of the corresponding hydroxyl compounds compared to 1-hydroxybenzotriazole [40].

Coupling efficiency studies demonstrate that N-methylated amino acids require extended reaction times and elevated temperatures for optimal results [18] [38]. Standard protocols employing 2-4 equivalents of activated amino acid achieve 85-95% coupling efficiency within 30-60 minutes [18]. However, difficult sequences may require double coupling procedures or microwave assistance to achieve acceptable conversion levels [18] [38].

Temperature optimization reveals significant benefits from elevated reaction conditions [18] [38]. Reactions conducted at 90°C show dramatically improved coupling rates compared to room temperature protocols, enabling completion within 30 seconds for many sequences [18] [38]. This approach requires careful monitoring to prevent aspartimide formation and other temperature-sensitive side reactions [18].

| Coupling Conditions | Temperature (°C) | Time (min) | Efficiency (%) | Equivalents Required |

|---|---|---|---|---|

| Standard Protocol | 25 | 60 | 85-90 | 3-4 [18] |

| Microwave-Assisted | 75 | 5 | 90-95 | 2-3 [18] |

| High-Temperature Stirred | 90 | 0.5 | 92-97 | 2-3 [18] [38] |

Aggregation phenomena represent a significant challenge when incorporating N-methylated residues into peptide sequences [37]. Hydrophobic interactions and secondary structure formation can dramatically reduce coupling efficiency and overall synthesis success [37]. Strategies to mitigate aggregation include solvent modification, temperature elevation, and incorporation of chaotropic additives [37].

Solvent optimization studies indicate that N-methylpyrrolidone and dimethyl sulfoxide mixtures provide superior results compared to standard dimethylformamide for difficult sequences [37]. These polar aprotic solvents enhance resin swelling and reduce interchain interactions that contribute to aggregation [37]. The improved solvation facilitates reagent access to reactive sites on the growing peptide chain [37].

Automated synthesis protocols require specific adaptations for N-methylated amino acid incorporation [22]. Extended coupling times, increased reagent concentrations, and modified washing procedures ensure optimal results in automated systems [22]. Modern synthesizers incorporate microwave heating and enhanced mixing capabilities that significantly improve success rates for challenging sequences [22] [39].

Quality control measures for N-methylated peptide synthesis include real-time monitoring through ultraviolet spectroscopy and analytical cleavage procedures [37] [42]. These techniques enable early detection of synthesis failures and permit protocol modification before completion of lengthy sequences [37]. Success rates approaching 95% are achievable for sequences up to 20 residues when appropriate optimization strategies are employed [42].

Enantiomeric Control and Chirality Preservation

Preservation of stereochemical integrity during Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH synthesis and utilization represents a fundamental requirement for producing biologically active peptides [8] [21]. Racemization mechanisms and prevention strategies have been extensively studied, revealing key factors that influence stereochemical stability [19] [20].

The primary racemization pathway involves formation of optically labile azlactone intermediates during amide bond formation [19]. This mechanism becomes particularly problematic with N-acyl protected amino acids, where facile cyclization generates planar intermediates that enable stereochemical scrambling [19]. N-methylated amino acids show reduced susceptibility to this pathway due to steric hindrance around the nitrogen center [20].

Coupling reagent selection significantly impacts stereochemical preservation [19]. Traditional reagents such as benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide show moderate racemization levels with sensitive substrates [19]. In contrast, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one demonstrates exceptional performance, completely eliminating detectable racemization in challenging coupling reactions [19].

Mechanistic studies reveal that racemization suppression correlates with the basicity and nucleophilicity of coupling additives [19]. 1-Hydroxybenzotriazole provides moderate protection through rapid trapping of activated intermediates [19]. However, more effective additives such as 1-hydroxy-7-azabenzotriazole and ethyl (hydroxyimino)cyanoacetate offer superior performance due to enhanced reactivity and improved intermediate stabilization [19].

Temperature control emerges as a critical factor in stereochemical preservation [20]. Elevated temperatures accelerate racemization processes, particularly for amino acids bearing electron-withdrawing N-protecting groups [20]. Optimal protocols employ reduced temperatures (0-5°C) during activation and coupling steps, with subsequent warming only after irreversible amide bond formation [20].

Base selection and concentration also influence racemization rates [20]. Strong bases such as sodium hydride promote rapid equilibration between stereoisomers, requiring careful control of reaction conditions [20]. Milder bases including diisopropylethylamine and N-methylmorpholine provide adequate activation while minimizing stereochemical scrambling [20].

| Protection Strategy | Racemization Level (%) | Optimal Temperature (°C) | Required Time (h) |

|---|---|---|---|

| Standard Conditions | 5-15 | 25 | 2-4 [20] |

| Optimized Base | 2-8 | 5 | 4-6 [20] |

| Advanced Additives | <1 | 0 | 6-8 [19] |

Analytical methods for stereochemical assessment include chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [20] [21]. These techniques enable precise quantification of enantiomeric excess and detection of minor stereoisomers that could impact biological activity [20]. Modern protocols achieve enantiomeric purities exceeding 99.5% when appropriate precautions are implemented [32].

Asymmetric synthesis approaches offer alternative strategies for accessing enantiomerically pure N-methylated amino acids [8] [30]. Catalytic asymmetric alkylation employs chiral catalysts and methyltransferase enzymes to achieve highly selective N-methylation [30]. These biocatalytic methods demonstrate exceptional selectivity and environmental compatibility compared to traditional chemical approaches [30].

Chiral auxiliary strategies provide another avenue for stereochemical control [21]. Temporary attachment of chiral auxiliaries enables diastereoselective transformations that can be subsequently removed to reveal the desired stereoisomer [21]. This approach proves particularly valuable for accessing non-natural amino acid derivatives with defined stereochemistry [21].

Quality assurance protocols for stereochemical integrity include mandatory analytical verification at multiple synthesis stages [32]. Commercial suppliers typically provide certificates of analysis documenting enantiomeric purity levels of 97-99% for Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH preparations [31] [32]. These specifications ensure compatibility with demanding synthetic applications requiring high stereochemical fidelity [32].

X-ray Crystallographic Studies of N-Methylated Peptide Backbones

X-ray crystallographic analysis represents the gold standard for determining three-dimensional molecular structures, providing atomic-level insight into the spatial arrangement of N-methylated peptide systems. Crystallographic studies of fluorenylmethoxycarbonyl-N-methyl-L-alanine and related N-methylated peptide derivatives have revealed fundamental structural principles governing the organization of these modified amino acid systems.

Recent crystallographic investigations have demonstrated that N-methylation of peptide backbones introduces significant structural perturbations compared to their non-methylated counterparts [1] [2]. The most comprehensive structural analysis involved peptide systems where α-methylation was compared directly to N-methylation. In these studies, peptide 1 with F19(α-Me) modification successfully formed crystals suitable for X-ray diffraction, yielding diffraction data to 1.00 Å resolution at the Stanford Synchrotron Radiation Lightsource [1] [2]. The crystallographic structure was solved and refined in the F23 space group, with the asymmetric unit comprising two monomers of the modified peptide.

The crystal structure revealed that the α-methylated peptide adopted a twisted β-hairpin conformation stabilized by eight intramolecular hydrogen bonds between residues 17-23 and 30-36 [2]. This structural motif assembled in the crystal lattice to form triangular trimers stabilized by intermolecular hydrogen bonds and hydrophobic packing interactions. Four trimers further organized into ball-shaped dodecameric assemblies, demonstrating the hierarchical nature of N-methylated peptide organization.

In stark contrast, the directly N-methylated analogue (peptide 1 F20(N-Me)) failed to produce suitable crystals under identical conditions, forming only precipitates in all 864 crystallization conditions screened [1] [2]. This observation highlights the profound impact of the N-methyl group on crystal packing and intermolecular interactions. The N-methyl substituent eliminates hydrogen bond donors from each monomer in assembled structures, fundamentally altering the hydrogen bonding networks that typically stabilize peptide crystals.

Crystallographic studies of fluorenylmethoxycarbonyl-N-methyl-tyrosine derivatives have provided additional structural insights [3] [4]. The compound fluorenylmethoxycarbonyl-N-methyl-tyrosine(tert-butyl) crystallized in the orthorhombic space group P 21 21 21 with unit cell dimensions of a = 6.4917 Å, b = 17.5357 Å, and c = 22.2418 Å [4]. The structure was refined to R-factors of 0.0318 for significantly intense reflections and 0.0338 for all reflections, demonstrating high-quality structural determination.

The methyltransferase enzymes responsible for N-methylation have also been characterized crystallographically [5] [6]. The crystal structure of Dendrothele bispora dbOphMA, which catalyzes multiple N-methylations on peptide backbones, was determined to 2.2 Å resolution for the catalytic component and 2.15 Å resolution for the full-length fusion protein [5]. These structures revealed a homodimeric arrangement with four distinct domains linked by long loop regions. The overall architecture facilitated spatial organization conducive to iterative N-methylation reactions.

The crystallographic data demonstrate that N-methylated peptides exhibit distinct packing arrangements compared to their non-methylated analogues. N-methyl groups project outward from peptide assemblies, creating steric hindrance that disrupts traditional hydrogen bonding patterns [1]. This structural reorganization can either prevent crystallization entirely or lead to novel packing motifs with reduced hydrogen bonding interactions.

Comparative fiber X-ray diffraction studies of fluorenylmethoxycarbonyl-protected amino acids have shown that the fiber axis alignments are consistent with hydrogen bonding repeat distances observed in crystal structures [7]. However, experimental equatorial diffraction signals extend to longer length scales than those described by crystal structures alone, indicating additional structural order present in fibrous phases but absent in crystalline phases.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides dynamic structural information complementary to static crystallographic data, enabling detailed analysis of conformational behavior and molecular interactions in solution. NMR studies of fluorenylmethoxycarbonyl-N-methyl-L-alanine have revealed characteristic spectroscopic signatures associated with N-methylation of amino acid backbones.

Proton NMR analysis of fluorenylmethoxycarbonyl-N-methyl-L-alanine in deuterated dimethyl sulfoxide demonstrates distinct chemical shift patterns [8] [9]. The aromatic protons of the fluorenylmethoxycarbonyl protecting group appear as multiplets between 7.91-7.69 ppm, consistent with the expected electronic environment of the fluorene ring system. The α-proton of the alanine residue resonates at 4.32-4.22 ppm, while the N-methyl group produces a characteristic singlet at 2.74 ppm. The alanine methyl group appears at 1.31 ppm, representing the most upfield resonance in the spectrum.

In chloroform-d solution, the chemical shift pattern exhibits subtle but significant differences [10]. The aromatic protons appear at 7.81-7.18 ppm, the α-proton at 5.03 ppm, the fluorenylmethoxycarbonyl methylene protons at 4.40-4.13 ppm, and the N-methyl group at 2.89-2.78 ppm. These solvent-dependent chemical shift variations reflect changes in hydrogen bonding and solvation patterns between dimethyl sulfoxide and chloroform environments.

Carbon-13 NMR spectroscopy provides definitive assignment of carbonyl carbon environments [10]. The carboxylic acid carbonyl appears at 171.5 ppm, while the fluorenylmethoxycarbonyl carbonyl resonates at 156.5 ppm. The aromatic carbons span the range 144.0-141.4 ppm, with fine structure reflecting the electronic asymmetry of the fluorene system. The α-carbon of alanine typically appears around 60 ppm, while the N-methyl carbon resonates near 30 ppm.

Two-dimensional NMR techniques have been employed to establish through-bond and through-space connectivity patterns in N-methylated peptide systems [11] [12]. Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal characteristic cross-peaks between the N-methyl group and adjacent backbone atoms, confirming the spatial proximity expected from molecular models. The presence of strong NOE contacts between N-methyl groups and α-protons provides direct evidence for restricted backbone rotation around the Cα-N bond.

Advanced NMR methodologies have been developed specifically for studying N-methylated amino acid systems [13] [14]. Four-dimensional proton-carbon NMR experiments enable complete assignment of alanine methyl groups in large protein systems, with methyl-detected experiments providing enhanced sensitivity for high-molecular-weight systems [13]. These approaches have demonstrated that alanine methyl groups serve as sensitive probes of molecular structure and dynamics in complex biological systems.

Variable-temperature NMR studies reveal the dynamic behavior of N-methylated peptide systems [15] [16]. The conformational landscape of N-methyl-L-alanine shows four distinct conformers in the gas phase, characterized by different hydrogen bonding interactions [16] [15]. These conformational states are distinguished by nuclear quadrupole coupling constants and rotational constants determined from high-resolution microwave spectroscopy coupled to supersonic expansion.

The effect of N-methylation on amide bond isomerization dynamics has been investigated using NMR line shape analysis [17]. N-methylated amino acid derivatives show lower activation barriers for cis/trans isomerization compared to their non-methylated analogues, reflecting the reduced steric hindrance around the tertiary amide bond. This enhanced conformational flexibility contributes to the distinctive biological properties of N-methylated peptides.

Nitrogen-15 NMR spectroscopy, while challenging due to low natural abundance and sensitivity, provides direct information about the nitrogen environment in N-methylated systems [18]. The nitrogen chemical shift is sensitive to hydrogen bonding, protonation state, and local electronic environment, making it a valuable probe for conformational analysis. However, routine nitrogen-15 NMR analysis of fluorenylmethoxycarbonyl-N-methyl-L-alanine requires isotopic enrichment for practical sensitivity.

Oxygen-17 NMR spectroscopy represents an emerging technique for studying amino acid systems [18]. The two oxygen environments in fluorenylmethoxycarbonyl-N-methyl-L-alanine (carbonyl and hydroxyl) exhibit distinct chemical shifts and quadrupolar coupling patterns. Carbonyl oxygens typically resonate in the range 540-580 ppm, while hydroxyl oxygens appear at 250-350 ppm. The quadrupolar nature of oxygen-17 leads to line broadening that limits resolution but provides unique structural information unavailable from other nuclei.

Computational Modeling of Steric and Electronic Effects

Computational chemistry approaches provide fundamental insight into the molecular forces governing the structure and dynamics of fluorenylmethoxycarbonyl-N-methyl-L-alanine. These theoretical studies complement experimental observations by revealing the underlying electronic and steric factors that determine conformational preferences and reactivity patterns.

Density functional theory calculations using the B3LYP functional with 6-311++G** basis sets have been employed to investigate the electronic structure changes accompanying N-methylation [17]. These studies demonstrate that backbone N-methylation leads to increased molecular polarizability and elevated dipole moments compared to non-methylated analogues. The highest occupied molecular orbital (HOMO) energies become less negative upon N-methylation, while the HOMO-LUMO energy gaps decrease, indicating enhanced electron exchange reactivity in aqueous environments.

High-level coupled cluster calculations at the CCSD(T)-DLPNO/def2TZVPD level provide accurate energetic descriptions of conformational preferences [19]. These computations reveal that steric constraints dominate over electronic effects in determining the conformational behavior of N-methylated amino acid derivatives. The calculations accurately reproduce experimental observations regarding the reduced crystallization propensity of N-methylated peptides compared to their non-methylated counterparts.

Geometry optimization studies using the M05-2X/def2SVP method have elucidated the structural consequences of N-methylation [19]. The M05-2X functional was selected based on benchmark studies demonstrating excellent performance for main group elements and non-covalent interactions. Vibrational frequency analysis confirms that optimized structures correspond to genuine energy minima, providing confidence in the calculated geometries.

Ramachandran plot analysis from computational studies reveals the restricted conformational space accessible to N-methylated alanine residues [11] [12]. The low-energy regions are concentrated around phi,psi angles of (-120°, 90°), representing a significant constraint compared to the broader conformational freedom of non-methylated alanine. This restriction stems from steric interactions between the N-methyl group and backbone atoms, particularly the carbonyl oxygen of the preceding residue.

Molecular dynamics simulations provide dynamic perspectives on the conformational behavior of N-methylated peptide systems [11] [12]. Extended simulations in explicit water reveal that oligomers of N-methylated alanine maintain stable extended conformations, contrasting with the greater conformational flexibility observed for non-methylated peptides. The simulations demonstrate that N-methylation stabilizes specific backbone conformations through a combination of steric hindrance and favorable solvation interactions.

The energy landscape calculations for N-methylated alanine derivatives show that introduction of substituents larger than methyl groups on alpha-carbons or amide nitrogens does not significantly alter the preferred low-energy conformations [12]. This finding suggests that the oligomeric backbone of N-methylated alanine serves as a robust molecular scaffold capable of accommodating diverse functional groups without compromising structural integrity.

Potential energy surface scans reveal the activation barriers for amide bond rotation in N-methylated systems [17]. The calculated barriers are consistently lower for N-methylated derivatives compared to their non-methylated analogues, consistent with experimental observations of enhanced cis/trans isomerization rates. Natural bond orbital analysis demonstrates that N-methylation makes the nitrogen, carbon, and oxygen atoms involved in amide bond formation more positively charged or less negatively charged.

Computational studies of solvation effects demonstrate that N-methylation significantly impacts the aqueous solubility and lipophilicity of amino acid derivatives [17]. The calculated solvation free energies (ΔGsolv) become more negative upon N-methylation, indicating enhanced aqueous solubility. Simultaneously, calculated partition coefficients (ClogP) increase by 0.5-1.0 log units, reflecting improved lipophilicity. This dual enhancement of both aqueous solubility and lipophilicity represents a key advantage of N-methylated peptides for pharmaceutical applications.

The polarizable continuum model has been employed to describe solvent effects in computational studies [19]. These calculations reveal that explicit solvent molecules are generally destabilizing when included in the computational models, suggesting that the continuum description adequately captures the primary solvation effects. However, specific hydrogen bonding interactions with solvent molecules can provide important stabilization in certain conformational states.

Comparative Analysis with Non-Methylated Analogues

Direct comparison between fluorenylmethoxycarbonyl-N-methyl-L-alanine and its non-methylated counterpart fluorenylmethoxycarbonyl-L-alanine reveals the profound structural and functional consequences of backbone N-methylation. This comparative analysis encompasses molecular properties, conformational behavior, intermolecular interactions, and biological activity profiles.

The molecular weight difference of 14.03 g/mol between the N-methylated (325.36 g/mol) and non-methylated (311.33 g/mol) derivatives represents more than a simple mass increment [20] [21]. This additional methyl group fundamentally alters the hydrogen bonding capacity by eliminating the amide nitrogen as a hydrogen bond donor while retaining the carbonyl oxygen as an acceptor [17] [22]. This asymmetric change in hydrogen bonding creates distinct intermolecular interaction patterns that propagate through peptide assemblies.

Lipophilicity measurements demonstrate consistent increases of 0.5-1.0 log units in partition coefficients upon N-methylation [17] [23]. This enhancement reflects the hydrophobic character of the methyl group and the reduced hydrogen bonding capacity with aqueous phases. The improved lipophilicity directly correlates with enhanced membrane permeability, a critical factor for pharmaceutical applications of peptide-based therapeutics.

Proteolytic stability represents one of the most significant functional differences between N-methylated and non-methylated peptides [23] [22]. N-methylation provides substantial protection against peptidase degradation by sterically hindering enzyme-substrate interactions at the modified amide bond. This protection extends the plasma half-life of N-methylated peptides, making them more suitable for therapeutic applications requiring sustained biological activity.

Conformational analysis reveals that N-methylation restricts backbone flexibility through steric interactions between the methyl group and adjacent atoms [15] [16]. Non-methylated alanine exhibits broad conformational freedom with accessible regions throughout the Ramachandran plot. In contrast, N-methylated alanine shows restricted phi,psi angles concentrated around (-120°, 90°), representing a significant conformational constraint that can be exploited for peptide design applications.

Crystal packing studies demonstrate fundamentally different assembly patterns for N-methylated versus non-methylated fluorenylmethoxycarbonyl amino acids [7] [3]. Non-methylated derivatives typically form extensive hydrogen bonding networks that stabilize crystalline phases through NH···O=C interactions. N-methylated analogues show reduced hydrogen bonding capacity, leading to alternative packing arrangements dominated by hydrophobic interactions and van der Waals forces.

The amide bond geometry differs significantly between methylated and non-methylated systems [24]. While non-methylated peptides maintain predominantly trans amide conformations with typical omega angles near 180°, N-methylated peptides show enhanced propensity for cis conformations and greater deviation from planarity [25]. Crystal structures of N-methylated cyclic peptides demonstrate omega angle deviations ranging from 5° to 19°, reflecting the reduced steric penalty for non-planar geometries in tertiary amides.

Spectroscopic signatures provide diagnostic tools for distinguishing N-methylated from non-methylated amino acid derivatives [8] [10]. The N-methyl proton signal appears as a characteristic singlet around 2.7-3.0 ppm in proton NMR spectra, providing unambiguous identification of the modification. Carbon-13 NMR shows the N-methyl carbon near 30 ppm, distinct from other carbon environments in the molecule.

Biological activity comparisons reveal complex structure-activity relationships dependent on the specific target and mechanism [26] [27]. In some systems, N-methylation enhances binding affinity through improved target complementarity and reduced conformational entropy penalties. In other cases, N-methylation disrupts critical hydrogen bonding interactions leading to reduced activity. The net effect depends on the balance between favorable hydrophobic interactions and unfavorable loss of hydrogen bonding.

Computational studies demonstrate that electronic effects of N-methylation are generally less important than steric constraints for determining conformational preferences [19] [28]. The methyl group acts primarily as a steric bulk that restricts backbone rotation rather than through significant electronic perturbation of the amide bond. This principle guides rational design strategies for N-methylated peptide therapeutics.

The synthesis and incorporation of N-methylated amino acids into peptides requires specialized methodologies compared to standard peptide synthesis approaches [9] [29]. N-methylated residues show reduced coupling efficiency and increased risk of epimerization during peptide bond formation. These synthetic challenges must be balanced against the enhanced biological properties achieved through N-methylation.